molecular formula C21H26N2OS2 B2495119 (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421499-27-5

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2495119
CAS No.: 1421499-27-5
M. Wt: 386.57
InChI Key: WJIWXTSFWUTUOI-UHFFFAOYSA-N
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Description

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H26N2OS2 and its molecular weight is 386.57. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

  • Cytochrome P450 Isoforms Inhibition : Studies on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasize the importance of selective inhibition for predicting drug-drug interactions. Compounds structurally related to the query chemical may serve as potent and selective inhibitors for specific CYP isoforms, critical for deciphering the involvement of specific enzymes in drug metabolism (Khojasteh et al., 2011).

Pharmacophoric Design and Medicinal Applications

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors : The design of DPP IV inhibitors for treating type 2 diabetes mellitus showcases the significance of specific chemical groups, including pyridines and thiophenes, which are present in the compound of interest. These inhibitors aim to enhance insulin secretion by preventing the degradation of incretin molecules (Mendieta et al., 2011).

Receptor Binding and Modulation

  • Ligand Design for D2-like Receptors : Arylcycloalkylamines, featuring arylalkyl substituents similar to those in the query compound, are highlighted for their role in improving potency and selectivity at D(2)-like receptors. This information is valuable for the design of new antipsychotic agents (Sikazwe et al., 2009).

Chemical Synthesis and Drug Development

  • Synthesis of Antithrombotic Drugs : The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, illustrates the complexity and importance of specific structural motifs for pharmaceutical activities. The synthetic methodologies reviewed could be relevant to the development of drugs containing similar structural features (Saeed et al., 2017).

Properties

IUPAC Name

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c24-20(21(10-2-3-11-21)18-6-5-15-25-18)23-13-8-17(9-14-23)16-26-19-7-1-4-12-22-19/h1,4-7,12,15,17H,2-3,8-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIWXTSFWUTUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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